molecular formula C11H17ClN4 B1522120 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride CAS No. 1210359-82-2

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

Cat. No. B1522120
M. Wt: 240.73 g/mol
InChI Key: BNCRMDZAEBEELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1210359-82-2 . It has a molecular weight of 240.74 . The IUPAC name for this compound is 2-(1-piperidinyl)-4-pyridinecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride” is 1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Purity and Synthesis Techniques : Research demonstrated methods for achieving optically pure piperidine derivatives, which have importance in the synthesis of pharmaceuticals due to their stereochemical properties (Ruano, Alemán, & Cid, 2006).
  • Water-soluble Antagonists : Another study focused on improving the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists. The introduction of a piperidinyl ring enhanced water solubility, making these compounds suitable for intravenous infusion (Baraldi et al., 2012).
  • Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition efficiency on iron, which is significant for protecting metal structures and components in various industries. Molecular dynamics simulations and quantum chemical calculations helped identify the most effective inhibitors (Kaya et al., 2016).

Pharmacological and Biological Applications

  • Rho Kinase Inhibition : A scalable synthesis process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is under investigation as a novel Rho kinase inhibitor for treating central nervous system disorders. This demonstrates the role of piperidine and pyridine derivatives in developing therapeutic agents (Wei et al., 2016).
  • Antibacterial Activity : Studies on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones showed that these compounds possess antibacterial activity, underscoring the potential for developing new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural and Material Science Research

  • Crystal Structure Analysis : Research on 4-carboxypiperidinium chloride provided insights into crystal and molecular structures, demonstrating the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRMDZAEBEELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 4
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.